N,N'-Diacetylethylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.74 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

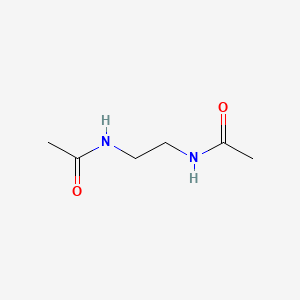

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetamidoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-5(9)7-3-4-8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYIBZHOMJZDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236132 | |

| Record name | N,N'-Diacetylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-78-3 | |

| Record name | N,N′-Diacetylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diacetylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 871-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diacetylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenedi(diacetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIACETYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXN3K5812F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Diacetylethylenediamine chemical properties and structure

An In-depth Technical Guide to N,N'-Diacetylethylenediamine: Structure, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (DAED), a symmetrical diamide, serves as a pivotal molecule in both industrial and research settings. While its primary large-scale application is as a direct precursor to the bleach activator tetraacetylethylenediamine (TAED), its fundamental chemical properties, including its capacity to act as a bidentate ligand, make it a molecule of significant interest. This guide provides a comprehensive technical overview of DAED, consolidating its structural features, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is structurally defined by an ethylenediamine backbone symmetrically N-acylated with acetyl groups. This structure imparts a combination of rigidity and flexibility, with hydrogen bond donor (N-H) and acceptor (C=O) sites that dictate its solid-state packing and solution behavior.

Crystal Structure

The precise three-dimensional arrangement of DAED in the solid state has been determined by X-ray crystallography. The crystallographic data are publicly available through the Cambridge Crystallographic Data Centre (CCDC).[1]

-

CCDC Deposition Number: 223498

-

Associated DOI: 10.5517/cc7hkmw

The crystal structure confirms the trans conformation of the acetamido groups relative to the central C-C bond of the ethylenediamine bridge, a feature that minimizes steric hindrance. Intermolecular hydrogen bonding between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule is a dominant feature of the solid-state packing.

Physicochemical Data

The core properties of this compound are summarized in the table below, compiled from various commercial and database sources. The observed range in melting point is typical for a solid of this nature and is often dependent on the level of purity and crystalline form.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [1][2][3] |

| IUPAC Name | N,N'-(Ethane-1,2-diyl)diacetamide | [1] |

| CAS Number | 871-78-3 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 170-177 °C | [2][4] |

| Boiling Point | 200 °C at 2.5 Torr | [5] |

| Water Solubility | Soluble (reported as "almost transparency") | [5][6] |

| Predicted pKa | 15.67 ± 0.46 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of DAED. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the DAED molecule results in a simple and clean NMR spectrum.

-

¹H NMR (in CDCl₃): The proton NMR spectrum exhibits three distinct signals.[7]

-

δ ~6.6 ppm (Broad singlet, 2H): This signal corresponds to the two equivalent amide protons (-NH-). The broadness is characteristic of amide protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ ~3.37 ppm (Singlet, 4H): This sharp singlet arises from the four equivalent methylene protons of the ethylenediamine backbone (-CH₂-CH₂-). The equivalence is due to the free rotation around the C-C bond.

-

δ ~1.99 ppm (Singlet, 6H): This strong singlet corresponds to the six equivalent methyl protons of the two acetyl groups (-COCH₃).

-

-

¹³C NMR (in CDCl₃): The carbon spectrum is expected to show three signals corresponding to the unique carbon environments.[1]

-

δ ~170 ppm: Amide carbonyl carbon (C=O).

-

δ ~40 ppm: Methylene carbon (-CH₂-).

-

δ ~23 ppm: Methyl carbon (-CH₃).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of DAED is dominated by characteristic amide absorptions. The analysis is typically performed on a KBr pellet.[1] Key vibrational bands and their assignments are as follows:

-

~3300 cm⁻¹ (N-H Stretch): A strong, sharp band characteristic of the stretching vibration of the secondary amide N-H bond.

-

~3100 cm⁻¹ (N-H Stretch, Overtone): Often seen in amides due to Fermi resonance.

-

~2950-2850 cm⁻¹ (C-H Stretch): Absorptions corresponding to the symmetric and asymmetric stretching of the methyl and methylene C-H bonds.[8]

-

~1640 cm⁻¹ (Amide I Band, C=O Stretch): This is one of the most intense and characteristic bands in the spectrum, arising from the carbonyl stretching vibration.[8]

-

~1550 cm⁻¹ (Amide II Band, N-H Bend): A strong band resulting from the coupling of the N-H in-plane bending and C-N stretching vibrations.

-

~1290 cm⁻¹ (Amide III Band): A more complex vibration involving C-N stretching and N-H bending.

Synthesis of this compound

DAED is most commonly synthesized via the diacetylation of ethylenediamine. While industrial processes are optimized for continuous flow and high throughput, a robust laboratory-scale batch synthesis can be readily performed.[9][10][11]

Synthesis Workflow

The logical flow for the synthesis involves the reaction of the primary amine with an acetylating agent, followed by purification. The reaction with acetic acid is an equilibrium process requiring the removal of water to drive it to completion.

References

- 1. This compound | C6H12N2O2 | CID 70097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 871-78-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 871-78-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 871-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 871-78-3 | TCI AMERICA [tcichemicals.com]

- 7. This compound(871-78-3) 1H NMR spectrum [chemicalbook.com]

- 8. sci-int.com [sci-int.com]

- 9. EP0042096A1 - Process for the preparation of N,N'-diacetylethylene diamine - Google Patents [patents.google.com]

- 10. CN101397263A - Preparation method of diacetyl ethylenediamine - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Synthesis of N,N'-Diacetylethylenediamine from Ethylenediamine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of N,N'-diacetylethylenediamine, a valuable bidentate ligand and chemical intermediate. The primary focus is on the direct acylation of ethylenediamine using acetic anhydride, a robust and efficient laboratory-scale method. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines methods for purification and characterization. Emphasizing scientific integrity and safety, this guide is designed to be a self-validating resource, enabling skilled professionals to replicate the synthesis with a thorough understanding of the causal factors behind each procedural step.

Introduction: The Significance of this compound

This compound (DAED), also known as N,N'-ethylenebisacetamide, is a chemical compound featuring two amide functional groups bridged by an ethylene backbone. Its structure allows it to act as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. This property makes it a precursor for more complex ligands, such as ethylenediaminetetraacetic acid (EDTA), and a subject of interest in the development of novel materials and catalysts. Its synthesis from readily available and inexpensive starting materials, ethylenediamine and an acetylating agent, makes it an accessible and important intermediate in organic synthesis.

Synthesis: Principles and Mechanistic Rationale

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The nucleophilic nitrogen atoms of ethylenediamine attack the electrophilic carbonyl carbons of an acetylating agent. While industrial processes sometimes utilize acetic acid at high temperatures to drive off the water byproduct[1][2][3], a more direct and common laboratory approach employs acetic anhydride for its higher reactivity.

Reaction Scheme

The overall balanced chemical equation for the reaction of ethylenediamine with acetic anhydride is as follows:

C₂H₄(NH₂)₂ + 2 (CH₃CO)₂O → C₂H₄(NHCOCH₃)₂ + 2 CH₃COOH

Ethylenediamine + Acetic Anhydride → this compound + Acetic Acid

Mechanistic Insights: Nucleophilic Acyl Substitution

The reaction proceeds in two successive acylation steps. The lone pair of electrons on one of the primary amine nitrogens of ethylenediamine initiates a nucleophilic attack on a carbonyl carbon of acetic anhydride.[4] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating an acetate ion—a good leaving group—to form the mono-acetylated product and a molecule of acetic acid.

This process repeats on the second, still-nucleophilic amine group to yield the final this compound product. The reaction with acetic anhydride is highly exothermic, particularly during the initial addition, due to the high reactivity of the anhydride and the formation of stable amide bonds.[5] This necessitates careful temperature control to prevent side reactions and ensure safety.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. It is designed as a self-validating system where careful execution ensures a high-purity product.

Materials and Equipment

-

Reagents: Ethylenediamine (≥99%), Acetic Anhydride (≥98%), Ethanol (95% or absolute), Deionized Water.

-

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, thermometer, ice-water bath, heating mantle, Buchner funnel and flask, filtration paper, standard laboratory glassware.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and thermometer. Place the flask in an ice-water bath on top of the magnetic stirrer. Ensure the setup is in a well-ventilated chemical fume hood.[6][7]

-

Reagent Charging: Carefully measure 6.0 g (0.1 mol) of ethylenediamine and add it to the reaction flask.

-

Controlled Addition of Acetic Anhydride: Measure 22.5 g (0.22 mol) of acetic anhydride into the dropping funnel. Begin stirring the ethylenediamine and add the acetic anhydride dropwise to the flask.

-

Causality Explanation: A slight excess of acetic anhydride ensures the complete di-acetylation of the ethylenediamine. The dropwise addition into an ice bath is critical to dissipate the heat generated from the highly exothermic acylation reaction, preventing uncontrolled boiling and potential side-product formation.[5]

-

-

Reaction Progression: Maintain the internal temperature below 20°C during the addition. After the addition is complete (approx. 30-45 minutes), remove the ice bath and allow the mixture to warm to room temperature.

-

Heating to Completion: Fit the reflux condenser to the central neck of the flask. Gently heat the reaction mixture to 80-90°C using a heating mantle and maintain this temperature for 1 hour with continued stirring.

-

Causality Explanation: Heating the mixture after the initial exothermic phase ensures the reaction goes to completion, particularly for the second, less reactive mono-acetylated intermediate.

-

-

Product Isolation: After heating, cool the reaction mixture to room temperature, then further cool in an ice-water bath for 30 minutes. A white solid precipitate of this compound should form.

-

Causality Explanation: The product has lower solubility in the acetic acid byproduct at reduced temperatures, allowing it to crystallize out of the solution.

-

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product on the filter with two 20 mL portions of cold deionized water to remove residual acetic acid and any unreacted starting material.

-

Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry in an oven at 80-100°C until a constant weight is achieved.

Purification by Recrystallization

-

Transfer the dried crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

-

Causality Explanation: Recrystallization from a suitable solvent like ethanol separates the desired product from impurities. The product should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures.

-

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Data Summary and Product Characterization

Summary of Reaction Parameters

| Parameter | Value |

| Molar Mass of Ethylenediamine | 60.10 g/mol |

| Molar Mass of Acetic Anhydride | 102.09 g/mol |

| Molar Mass of Product | 144.17 g/mol [8] |

| Molar Ratio (Ethylenediamine:Anhydride) | 1 : 2.2 |

| Theoretical Yield | 14.42 g |

| Expected Actual Yield | 80-90% |

Physicochemical Properties

-

Appearance: White to off-white crystalline powder.[8]

-

Melting Point: 170-172 °C.[8] A sharp melting point in this range indicates high purity.

-

Molecular Formula: C₆H₁₂N₂O₂[9]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include:

-

~3300 cm⁻¹ (N-H stretch, amide)

-

~1640 cm⁻¹ (C=O stretch, Amide I band)

-

~1550 cm⁻¹ (N-H bend, Amide II band)

-

~2900-3000 cm⁻¹ (C-H stretch)

-

-

¹H NMR Spectroscopy (in D₂O):

-

Singlet at ~2.0 ppm (6H, two -COCH₃ groups)

-

Singlet at ~3.3 ppm (4H, -CH₂-CH₂- bridge)

-

Safety and Handling Precautions

Professional laboratory safety practices must be strictly followed. This synthesis involves hazardous materials that require careful handling in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Ethylenediamine: Corrosive and toxic. Causes severe skin burns and eye damage and may cause allergic skin or respiratory reactions.[5][7] Avoid inhalation and skin contact.

-

Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts violently with water and is a lachrymator.[6]

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a flame-resistant lab coat are mandatory.[10]

-

Waste Disposal: The filtrate, containing acetic acid and residual reagents, should be neutralized and disposed of according to institutional and local environmental regulations.

Process Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, from reagent preparation to the final purified product.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. globallcadataaccess.org [globallcadataaccess.org]

- 2. EP0042096A1 - Process for the preparation of N,N'-diacetylethylene diamine - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. What is the action of acetic anhydride on ethyl amine ? [allen.in]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. geneseo.edu [geneseo.edu]

- 8. 871-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | C6H12N2O2 | CID 70097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

N,N'-Diacetylethylenediamine solubility in different solvents

An In-Depth Technical Guide to the Solubility of N,N'-Diacetylethylenediamine

Authored by a Senior Application Scientist

Foreword

In the landscape of chemical synthesis and pharmaceutical development, understanding the fundamental physicochemical properties of a compound is paramount. This compound (DAED), a key intermediate and building block, is no exception. Its solubility profile dictates everything from reaction kinetics and purification strategies to its potential applications in formulated products. This guide is designed for the practicing researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of DAED. We move beyond mere data points to explore the underlying principles and provide robust, field-tested methodologies for determining its solubility in your own laboratory settings. Our focus is on empowering you with the causal understanding and practical protocols necessary for success.

Introduction to this compound (CAS: 871-78-3)

This compound, also known as N,N'-ethylenebisacetamide, is a diamide derivative of ethylenediamine.[1][2] With a molecular weight of 144.17 g/mol and the formula C₆H₁₂N₂O₂, it presents as a white crystalline solid at room temperature.[1][3] Its molecular structure, featuring two polar amide groups separated by a nonpolar ethylene bridge, bestows upon it an amphiphilic character that is central to its solubility behavior.[4] This structure allows for significant hydrogen bonding, a key determinant of its interaction with various solvents.

Key Physical and Chemical Properties:

-

Appearance: White to almost white crystalline solid/powder[4][5]

-

Melting Point: 173 - 175 °C[3]

-

IUPAC Name: N-(2-acetamidoethyl)acetamide[1]

Understanding the solubility of this compound is critical for optimizing synthetic routes, developing effective purification methods like crystallization, and for formulation scientists who might consider it for aqueous or non-aqueous systems.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a state of dynamic equilibrium, where the rate of dissolution of the solid into the solution equals the rate of precipitation from the solution.[6] When this equilibrium is reached, the solution is termed "saturated."[6] The principle of "like dissolves like" is the foundational concept for predicting solubility.[7][8]

-

Polar Solvents: These solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar solutes. The solubility of DAED in polar protic solvents is expected to be high. Its two amide groups contain both hydrogen bond donors (N-H) and acceptors (C=O), allowing for extensive hydrogen bonding with protic solvent molecules like water.[4]

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) lack significant dipole moments and are better at dissolving nonpolar solutes. The ethylene backbone of DAED provides some nonpolar character, but the dominant polar amide groups limit its solubility in strongly nonpolar solvents.

Several factors critically influence the solubility equilibrium:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and applying heat (energy) shifts the equilibrium towards dissolution, according to Le Chatelier's principle.

-

pH (for ionizable compounds): DAED is a neutral molecule with a predicted pKa of around 15.67, making it a very weak acid.[5] Therefore, its solubility is not expected to be significantly influenced by pH within the typical aqueous range (pH 1-10).

-

Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant.

-

Crystal Lattice Energy: The energy holding the DAED molecules together in its solid crystalline state must be overcome by the energy of solvation (the interaction between solute and solvent molecules).[9] A high lattice energy can lead to lower solubility.

Solubility Profile of this compound

While extensive quantitative data is not widely published, the chemical nature of DAED allows for a well-supported qualitative assessment. The compound's structure, with its capacity for strong hydrogen bonding, governs its behavior.

Qualitative Solubility

This compound exhibits a distinct solubility pattern based on solvent polarity:

-

Polar Protic Solvents: It demonstrates excellent solubility in highly polar protic solvents such as water and lower alcohols (e.g., methanol, ethanol).[4][10] The high water solubility is a direct result of the strong hydrogen bonding interactions between the amide groups and water molecules.[4]

-

Polar Aprotic Solvents: Solubility is expected to be moderate to good in solvents like DMSO and DMF.

-

Nonpolar Solvents: Solubility is expected to be low in nonpolar solvents like hexane and toluene, where the energy gained from solvent-solute interactions is insufficient to overcome the solute's crystal lattice energy.

Quantitative Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Assessment | Reference |

| Water | Polar Protic | 25 | Data to be determined | Soluble / Excellent[4][10] | |

| Ethanol | Polar Protic | 25 | Data to be determined | Soluble[4] | |

| Methanol | Polar Protic | 25 | Data to be determined | Soluble[4] | |

| Acetone | Polar Aprotic | 25 | Data to be determined | To be determined | |

| Ethyl Acetate | Moderately Polar | 25 | Data to be determined | To be determined | |

| Dichloromethane | Moderately Polar | 25 | Data to be determined | To be determined | |

| Toluene | Nonpolar Aromatic | 25 | Data to be determined | Likely Poorly Soluble | |

| Hexane | Nonpolar Aliphatic | 25 | Data to be determined | Likely Insoluble |

Experimental Determination of Equilibrium Solubility

To generate reliable and reproducible quantitative data, a rigorous experimental protocol is essential. The "shake-flask" method is the gold standard for determining equilibrium (or thermodynamic) solubility.[11][12] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

Rationale for the Shake-Flask Method

This method is chosen for its reliability and direct measurement of the thermodynamic equilibrium state.[11][13] Unlike kinetic solubility methods, which can be influenced by the rate of dissolution and precipitation, the shake-flask method ensures that the system has reached a stable, saturated state.[14] This is crucial for applications in formulation and physical chemistry where true thermodynamic solubility is the required parameter.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with controls and checks to ensure data integrity.

Materials and Equipment:

-

This compound (solid, purity ≥97%)[2]

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator[15]

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PVDF or PTFE)[15][16]

-

Calibrated pipettes and tips

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer[15][16]

Procedure:

-

Preparation of Samples:

-

Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is ~10-20 mg for a 2 mL solvent volume.

-

Record the exact mass of the compound added.

-

Carefully add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.[15]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25°C or 37°C).[15]

-

Agitate the mixtures for a predetermined period. Equilibration time can vary, but 24 to 72 hours is typical to ensure equilibrium is reached.[16] A preliminary time-course experiment (testing at 24, 48, 72 hours) is recommended to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand briefly to allow larger particles to settle.

-

Method A (Filtration): Withdraw the supernatant using a syringe and pass it through a chemical-resistant syringe filter (e.g., 0.22 µm) into a clean vial.[16] Discard the first few drops to saturate any potential binding sites on the filter.[16]

-

Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[16]

-

-

Quantification:

-

Carefully take a known volume (e.g., 100 µL) of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). The concentration of DAED is determined by comparing the instrument response to the calibration curve.

-

Alternatively, for a simpler estimation, UV-Vis spectrophotometry can be used if DAED has a suitable chromophore and the solvent does not interfere.[17]

-

-

Data Analysis and Calculation:

-

Calculate the concentration in the diluted sample from the calibration curve.

-

Account for the dilution factor to determine the concentration in the original saturated supernatant. This value is the equilibrium solubility.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

Safety and Handling

While this compound is not classified as hazardous under GHS criteria according to most suppliers, it is imperative to follow good laboratory practices.[1][5]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, gloves, and a lab coat when handling the compound.[3]

-

Handling: Avoid creating dust.[3] Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

Conclusion and Field Insights

The solubility of this compound is fundamentally driven by its ability to form strong hydrogen bonds, leading to high solubility in polar protic solvents like water. For the drug development professional, this high aqueous solubility is a favorable property. For the synthetic chemist, it informs the choice of solvents for reactions and the design of crystallization procedures for purification, where a solvent system of mixed polarity might be required to achieve optimal recovery.

The lack of published quantitative data underscores the importance of rigorous, in-house determination. The protocol provided in this guide is a robust framework for generating such data. A common pitfall is insufficient equilibration time; we strongly recommend performing a time-to-equilibrium study to validate your chosen incubation period. Similarly, ensure that your analytical method is validated for linearity, accuracy, and precision to have full confidence in your results. By grounding your work in these fundamental principles and meticulous experimental execution, you can effectively harness the properties of this compound for your research and development goals.

References

- 1. This compound | C6H12N2O2 | CID 70097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. fishersci.de [fishersci.de]

- 4. Buy this compound | 871-78-3 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. bu.edu [bu.edu]

- 10. This compound | 871-78-3 | TCI AMERICA [tcichemicals.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. researchgate.net [researchgate.net]

- 17. pharmatutor.org [pharmatutor.org]

A Spectroscopic Guide to N,N'-Diacetylethylenediamine: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of N,N'-Diacetylethylenediamine

This compound, a derivative of ethylenediamine, is a compound of significant interest in various chemical and pharmaceutical applications. Its structure, characterized by two acetamide groups linked by an ethylene bridge, imparts specific chemical properties that are crucial for its function in synthesis and material science. Accurate and comprehensive characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its behavior in different chemical environments. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a holistic understanding of its structure. This document is designed to serve as a valuable resource for researchers and professionals by not only presenting the spectral data but also delving into the causality behind the experimental observations and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2]

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide N-H | ~6.6 | Broad Singlet | 2H |

| Methylene (-CH₂-) | ~3.37 | Singlet | 4H |

| Methyl (-CH₃) | ~1.99 | Singlet | 6H |

Data sourced from ChemicalBook.[3]

Interpretation:

-

Amide Protons (N-H): The broad singlet observed around 6.6 ppm is characteristic of amide protons. The broadness of the signal is due to a combination of factors, including quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

-

Methylene Protons (-CH₂-CH₂-): The four protons of the ethylene bridge are chemically equivalent due to the molecule's symmetry and therefore appear as a single sharp signal at approximately 3.37 ppm. The absence of splitting indicates that there are no adjacent, non-equivalent protons.

-

Methyl Protons (-CH₃): The six protons of the two methyl groups are also chemically equivalent, giving rise to a single, sharp peak at around 1.99 ppm. This high degree of symmetry is a key feature confirming the N,N'-disubstituted pattern.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum further corroborates the structure of this compound with a minimal number of signals, again highlighting its symmetry.

| Signal Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Methylene (-CH₂-) | ~39 |

| Methyl (-CH₃) | ~23 |

Note: Approximate chemical shifts are based on typical values for similar functional groups.

Interpretation:

-

Carbonyl Carbon (C=O): The signal in the downfield region, typically around 170 ppm, is indicative of the amide carbonyl carbon.

-

Methylene Carbon (-CH₂-): The carbon atoms of the ethylene bridge are equivalent and resonate at approximately 39 ppm.

-

Methyl Carbon (-CH₃): The two methyl carbons are also equivalent and produce a signal in the upfield region, around 23 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: FTIR Analysis

A common method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with a KBr pellet.

-

Sample Preparation: A small amount of the finely ground sample is intimately mixed with dry potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and automatically subtracted from the sample spectrum.[5]

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3090 | C-H Stretch (Amide) | Amide |

| ~1640 | C=O Stretch (Amide I) | Amide |

| ~1560 | N-H Bend (Amide II) | Amide |

| ~1290 | C-N Stretch | Amide |

Note: Wavenumbers are approximate and based on typical values for secondary amides.

Interpretation:

-

N-H Stretching: The strong absorption band around 3300 cm⁻¹ is a clear indication of the N-H stretching vibration in the secondary amide groups.

-

Amide I Band (C=O Stretch): A very strong and sharp absorption peak around 1640 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in an amide. This is often the most intense band in the spectrum.

-

Amide II Band (N-H Bend): The absorption around 1560 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching, known as the Amide II band. The presence of both Amide I and Amide II bands is a strong confirmation of the amide functionality.

-

C-N Stretching: The band around 1290 cm⁻¹ corresponds to the C-N stretching vibration.

Caption: Key IR absorptions of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.[6]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where it is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data and Interpretation

The mass spectrum of this compound provides its molecular weight and insights into its fragmentation pathways.[7][8]

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 85 | [CH₃CONHCH₂CH₂]⁺ |

| 73 | [CH₃CONHCH₂]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) |

| 30 | [CH₂NH₂]⁺ |

Data sourced from PubChem.[8]

Interpretation:

-

Molecular Ion Peak: The peak at m/z 144 corresponds to the molecular weight of this compound (C₆H₁₂N₂O₂), confirming its elemental composition.

-

Major Fragmentation Pathways: The fragmentation pattern is consistent with the structure. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a common fragmentation pathway for amides and amines. The presence of the fragment at m/z 85 suggests the loss of an acetamide radical. The fragment at m/z 73 likely arises from the cleavage of the ethylene bridge. The prominent peak at m/z 43 is characteristic of the acylium ion ([CH₃CO]⁺), a very stable fragment. The peak at m/z 30 is likely due to the [CH₂NH₂]⁺ fragment.

Caption: Proposed fragmentation of this compound.

Conclusion: A Cohesive Spectroscopic Portrait

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating confirmation of the structure of this compound. The simplicity of the NMR spectra is a direct consequence of the molecule's symmetry. The characteristic absorption bands in the IR spectrum definitively identify the amide functional groups. Finally, the mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This multi-technique approach ensures a high degree of confidence in the structural assignment, a critical aspect for its application in research and development.

References

- 1. Experimental Design [web.mit.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. This compound(871-78-3) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. cires1.colorado.edu [cires1.colorado.edu]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C6H12N2O2 | CID 70097 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N'-Diacetylethylenediamine: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of N,N'-Diacetylethylenediamine (DAED), a foundational molecule in both industrial and research chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed methodologies for its synthesis, and its significant applications, particularly as a precursor to bleach activators and as a versatile ligand in coordination chemistry.

Introduction and Historical Context

This compound, systematically known as N,N'-ethylenebisacetamide, is a diamide derivative of ethylenediamine. Its molecular structure, characterized by an ethylene bridge flanked by two acetamido groups, imparts a unique combination of rigidity and flexibility, with hydrogen-bonding capabilities that are crucial to its chemical behavior.

While the precise moment of its first synthesis is not definitively documented in readily available modern literature, historical context points to its existence and use as a known chemical entity by the early 20th century. A key piece of evidence is a 1911 publication in the Recueil des Travaux Chimiques des Pays-Bas, which describes the synthesis of N,N,N',N'-tetraacetylethylenediamine (TAED) from this compound[1]. This indicates that DAED was already being synthesized and used as a starting material at this time. The industrial significance of DAED grew substantially in the mid-20th century with the development and commercialization of TAED as a highly effective bleach activator in laundry detergents[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 871-78-3 | [3][4] |

| Molecular Formula | C₆H₁₂N₂O₂ | [5][6] |

| Molecular Weight | 144.17 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 170-172 °C | [3] |

| Boiling Point | 200 °C at 2.5 Torr | [3] |

| Water Solubility | Soluble | [7] |

| BRN | 1762229 | [3] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound is primarily achieved through the acylation of ethylenediamine. The choice of acylating agent and reaction conditions can be tailored to optimize yield and purity.

Synthesis from Ethylenediamine and Acetic Acid

A common and industrially relevant method involves the reaction of ethylenediamine with acetic acid. This process typically occurs in a melt of this compound at elevated temperatures (around 160-230 °C)[9]. The reaction proceeds in two conceptual steps: an initial acid-base neutralization to form the ethylenediamine diacetate salt, followed by a dehydration (amidation) to form the diamide.

A key challenge in this synthesis is the removal of water, which is a byproduct of the amidation. Continuous removal of water vapor, for instance, through a distillation column, is employed to drive the reaction equilibrium towards the product[9][10]. One patented process enhances this by washing the exiting water vapor with a portion of the incoming ethylenediamine feed, which helps to recover any co-distilled acetic acid[9][10].

dot graph Synthesis_from_Acetic_Acid { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

EDA [label="Ethylenediamine"]; AcOH [label="Acetic Acid"]; Reactor [label="High-Temperature Reactor\n(160-230 °C)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distillation [label="Distillation Column", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAED_Melt [label="this compound (Melt)"]; Water_Vapor [label="Water Vapor"];

EDA -> Reactor; AcOH -> Reactor; Reactor -> Distillation [label="Reaction Mixture"]; Distillation -> Water_Vapor [label="Separation"]; Distillation -> Reactor [label="Reflux"]; Reactor -> DAED_Melt [label="Product"]; } dot Diagram 1: Conceptual workflow for the synthesis of this compound from ethylenediamine and acetic acid.

Experimental Protocol: Continuous Synthesis from Ethylenediamine and Acetic Acid [9][10]

-

Apparatus: A reaction vessel equipped with a stirrer, heating mantle, and a distillation column.

-

Procedure:

-

A melt of this compound is established in the reaction vessel and maintained at a temperature between 160-230 °C[9].

-

Ethylenediamine and acetic acid are continuously fed into the reactor, typically in a molar ratio of approximately 1:2 to 1:2.5[9].

-

The water formed during the reaction is continuously removed as vapor through the distillation column.

-

The molten this compound product is continuously withdrawn from the reactor.

-

-

Causality of Experimental Choices:

-

High Temperature: The elevated temperature provides the necessary activation energy for the amidation reaction and keeps the product in a molten state for continuous processing.

-

Continuous Removal of Water: This is crucial to shift the reaction equilibrium to favor the formation of the diamide, thereby achieving a high conversion rate.

-

Molar Ratio: A slight excess of acetic acid can help ensure the complete conversion of the more valuable ethylenediamine.

-

Synthesis from Ethylenediamine and Acetic Anhydride

An alternative and often more rapid laboratory-scale synthesis involves the use of acetic anhydride as the acylating agent. This reaction is highly exothermic and is typically performed at lower temperatures.

Experimental Protocol: Batch Synthesis with Acetic Anhydride [5]

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Procedure:

-

Dissolve ethylenediamine (1 equivalent) in a suitable solvent such as water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetic anhydride (2 equivalents) in a non-miscible solvent like toluene, while maintaining the temperature at 0 °C.

-

Stir the biphasic mixture vigorously for a set period (e.g., 20 minutes).

-

Separate the aqueous and organic phases. The product, this compound, will be in the aqueous phase.

-

The product can be isolated by removing the water under reduced pressure.

-

-

Self-Validating System:

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing aliquots using Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material signals and the appearance of the product signals.

-

The final product's identity and purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and FTIR).

-

Applications of this compound

The primary utility of this compound stems from its role as a key intermediate in the synthesis of other valuable compounds and its ability to act as a ligand in coordination chemistry.

Precursor to Tetraacetylethylenediamine (TAED)

The most significant industrial application of this compound is as the direct precursor to N,N,N',N'-tetraacetylethylenediamine (TAED)[2][9][11]. TAED is a widely used bleach activator in laundry detergents and cleaning products[11]. It reacts with hydrogen peroxide (released from perborates or percarbonates) in the wash water to generate peracetic acid, a powerful oxidizing agent that enables effective bleaching at lower temperatures[11].

The synthesis of TAED involves the further acetylation of this compound with acetic anhydride, often at elevated temperatures (e.g., 135-140 °C)[9].

dot graph TAED_Synthesis_Pathway { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

DAED [label="this compound"]; Acetic_Anhydride [label="Acetic Anhydride"]; Reaction [label="Acetylation\n(135-140 °C)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TAED [label="N,N,N',N'-Tetraacetylethylenediamine\n(TAED)"];

DAED -> Reaction; Acetic_Anhydride -> Reaction; Reaction -> TAED; } dot Diagram 2: The synthetic pathway from this compound to TAED.

Role in Coordination Chemistry

This compound can act as a bidentate ligand, coordinating to metal ions through the lone pairs on its nitrogen atoms. While research on the coordination complexes of this compound itself is not as extensive as for its parent, ethylenediamine, the principles are similar. The presence of the acetyl groups, however, can influence the electronic and steric properties of the resulting metal complexes. For instance, N,N'-dibenzylethylenediamine, a structurally related ligand, has been used to synthesize copper coordination compounds with interesting structural features and catalytic activities[12]. N-substituted ethylenediamines, in general, are known to form stable complexes with a variety of metal ions and have potential applications in catalysis and drug development[4].

Intermediate in Pharmaceutical and Organic Synthesis

This compound and its derivatives serve as versatile building blocks in organic synthesis. While specific examples in the final structure of marketed drugs are not widely documented, its role as an intermediate is significant[13]. The diamine backbone is a common motif in many biologically active molecules, and DAED provides a protected or functionalized version of this scaffold for further chemical transformations. For example, the related compound N,N'-dibenzylethylenediamine is a key starting material for the synthesis of N,N'-dibenzylethylenediamine penicillin[2].

Conclusion

This compound is a molecule of considerable historical and ongoing importance. From its early 20th-century origins as a chemical intermediate to its current large-scale production as the precursor to the ubiquitous bleach activator TAED, its utility is well-established. For researchers, it offers a versatile platform for the synthesis of more complex molecules and for the exploration of novel coordination chemistry. The straightforward and scalable synthesis of this compound ensures its continued relevance in both academic and industrial chemical endeavors.

References

- 1. US3824287A - Production of n,n,n',n'-tetraacetylethylenediamine - Google Patents [patents.google.com]

- 2. Buy this compound | 871-78-3 [smolecule.com]

- 3. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H12N2O2 | CID 70097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 871-78-3 [chemicalbook.com]

- 7. EP0004919B1 - Verfahren zur Herstellung von N,N,N',N'-Tetraacetyl-ethylendiamin - Google Patents [patents.google.com]

- 8. chemistry-chemists.com [chemistry-chemists.com]

- 9. benchchem.com [benchchem.com]

- 10. EP0042096A1 - Process for the preparation of N,N'-diacetylethylene diamine - Google Patents [patents.google.com]

- 11. Tetraacetylethylenediamine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

Introduction: Unveiling N,N'-Diacetylethylenediamine

An In-depth Technical Guide to the Theoretical and Experimental Analysis of N,N'-Diacetylethylenediamine

This compound (DAED), systematically named N-(2-acetamidoethyl)acetamide, is a diamide with significant industrial and chemical relevance.[1] While it serves as a crucial intermediate in the synthesis of commodity chemicals like the bleach activator N,N,N',N'-tetraacetylethylenediamine (TAED), its molecular structure presents a compelling case study for fundamental theoretical analysis.[2] The molecule's inherent flexibility, characterized by rotations around multiple single bonds, and its capacity for robust hydrogen bonding make it an ideal subject for computational chemistry.

This guide provides a senior application scientist's perspective on the theoretical studies of DAED. It bridges the gap between computational prediction and experimental validation, offering researchers and drug development professionals a cohesive understanding of its molecular behavior. We will explore the conformational landscape, the nature of its hydrogen-bonding networks, and the experimental protocols required to synthesize and validate these theoretical insights.

| Identifier | Value |

| IUPAC Name | N-(2-acetamidoethyl)acetamide |

| Synonyms | N,N'-Ethylenebisacetamide, 1,2-Diacetamidoethane |

| CAS Number | 871-78-3[1][2] |

| Molecular Formula | C₆H₁₂N₂O₂[1] |

| Molecular Weight | 144.17 g/mol [1][2] |

| Appearance | White to almost white crystalline powder[2][3] |

| Melting Point | 170-177 °C[2][4] |

| Predicted XlogP | -1.1[1] |

| Polar Surface Area | 58.2 Ų[1] |

Part 1: The Theoretical Core – Computational Insights into DAED

The true power of modern chemical research lies in the synergy between theoretical modeling and empirical data. For a molecule like DAED, computational methods provide a lens to view dynamic processes and structural preferences that are often difficult to isolate experimentally.

Conformational Analysis: The Landscape of Molecular Shapes

The central ethylene bridge (-CH₂-CH₂-) and the two N-acetyl groups (–NHCOCH₃) of DAED are not static. Rotation around the C-C and C-N bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.[5]

The primary dihedral angles that define DAED's conformation are:

-

O=C-N-C: Defines the planarity of the amide bond.

-

C-N-C-C: Describes the orientation of the amide plane relative to the ethylene backbone.

-

N-C-C-N: The crucial angle defining the gauche or anti arrangement of the two nitrogen atoms.

Theoretical approaches, primarily using Density Functional Theory (DFT), are employed to map this landscape. By systematically rotating these bonds and calculating the corresponding single-point energies, a potential energy surface can be generated. Subsequent geometry optimization from various starting points allows for the identification of the lowest energy (most stable) conformers.[6] For similar amide systems, it has been shown that a combination of steric hindrance and intramolecular interactions dictates the preferred conformations.[5]

Caption: Workflow for theoretical conformational analysis of DAED.

The Power of Hydrogen Bonding: From Single Molecules to Supramolecular Structures

Hydrogen bonding is a defining characteristic of DAED's chemistry.[7] Computational studies are essential for quantifying the strength and nature of these bonds.

-

Intramolecular H-Bonding: Theoretical calculations can investigate the possibility of weak hydrogen bonds forming between the N-H of one amide group and the C=O of the other, which would stabilize certain folded conformations.

-

Intermolecular H-Bonding: This is the dominant interaction in the condensed phase. In the solid state, DAED molecules arrange themselves to maximize N-H···O=C hydrogen bonds, forming extended networks.[8]

The crystal structure of DAED reveals a hydrogen-bonded sheet structure.[8] Theoretical methods like Natural Bond Orbital (NBO) analysis can be used to probe these interactions, calculating the stabilization energy (E⁽²⁾) associated with the charge transfer from the oxygen lone pair (LP) to the antibonding N-H orbital (σ*). This provides a quantitative measure of hydrogen bond strength.[9]

Caption: Simplified 2D representation of the H-bonding network in DAED.

Part 2: Experimental Grounding – Synthesis and Validation

Theoretical models are predictive frameworks that must be validated by empirical evidence. The synthesis of high-purity DAED is the first step, followed by spectroscopic and crystallographic analysis to confirm its structure and conformation.

Synthesis Protocol: Acetylation of Ethylenediamine

The most direct synthesis of DAED involves the di-acetylation of ethylenediamine with acetic acid. The reaction proceeds by forming an ammonium acetate salt intermediate, which upon heating, dehydrates to form the diamide.[10]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (1.0 mol).

-

Acid Addition: Slowly add glacial acetic acid (2.1 mol) to the flask while cooling in an ice bath to manage the exothermic reaction. The molar ratio is kept slightly above 2.0 to ensure complete reaction.[10]

-

Reflux and Dehydration: Heat the resulting mixture to reflux (approx. 140-150 °C). Water is generated as a byproduct and must be removed to drive the reaction to completion. This can be achieved via a Dean-Stark apparatus or by simple distillation.

-

Isolation: As the reaction proceeds, the product will begin to crystallize in the reaction flask. After cooling, the solid mass is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then a non-polar solvent like diethyl ether to remove unreacted starting materials and impurities.

-

Recrystallization: For high-purity DAED suitable for analysis, recrystallize the solid from hot ethanol or water.

-

Drying: Dry the purified white crystals under vacuum to yield this compound.

Structural Validation: Spectroscopy and Crystallography

The data obtained from these techniques provides the ground truth for validating computational models.

-

X-ray Crystallography: The single-crystal X-ray structure of DAED (available from the Cambridge Crystallographic Data Centre, CCDC Deposition No. 223498) provides definitive proof of its solid-state conformation and packing.[1] It confirms the anti conformation of the N-C-C-N backbone and the extensive intermolecular N-H···O=C hydrogen bonding that leads to the formation of 2D sheets.[8]

-

Infrared (IR) Spectroscopy: Theoretical frequency calculations (DFT) can predict the vibrational spectrum. Key experimental peaks to compare against are:

-

N-H Stretch: A strong band around 3300 cm⁻¹.

-

C-H Stretch: Bands in the 2950-2850 cm⁻¹ region.

-

Amide I (C=O Stretch): A very strong, sharp band around 1640 cm⁻¹.

-

Amide II (N-H Bend): A strong band around 1550 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is typically simple. One would expect a singlet for the methyl protons (-COCH₃) and a singlet for the methylene protons (-CH₂-CH₂-), assuming free rotation in solution. A broad signal for the amide N-H protons is also expected.

-

¹³C NMR: Two distinct signals are predicted: one for the methyl carbons and one for the methylene carbons, plus a signal for the carbonyl carbon. Comparing the calculated chemical shifts (using a method like GIAO) with the experimental spectrum validates the electronic structure of the lowest-energy conformer in solution.

-

Conclusion

The study of this compound serves as a powerful example of the modern, integrated approach to chemical science. Theoretical investigations, particularly DFT-based conformational and hydrogen bond analyses, provide a deep understanding of the molecule's intrinsic properties and energetic preferences. These computational models, however, do not exist in a vacuum. They are rigorously tested and validated against experimental data from synthesis, spectroscopy (NMR, IR), and X-ray crystallography. This synergy between theory and practice provides a self-validating system, ensuring a robust and comprehensive understanding of molecular behavior, which is indispensable for researchers in materials science and drug development.

References

- 1. This compound | C6H12N2O2 | CID 70097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 871-78-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 871-78-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Conformational Analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid: Dipole Moments, IR Spectroscopy, DFT Study [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical Study Intramolecular Hydrogen Bond In Acetylacetone 3-Substituted Derivatives: NMR, NBO Analysis And Thermo-Chemical Investigation – Oriental Journal of Chemistry [orientjchem.org]

- 10. EP0042096A1 - Process for the preparation of N,N'-diacetylethylene diamine - Google Patents [patents.google.com]

A Technical Guide to Unlocking the Research Potential of N,N'-Diacetylethylenediamine

Foreword: Beyond the Reagent Shelf

N,N'-Diacetylethylenediamine (DAED), also known as N,N'-ethylenebisacetamide, is a molecule of deceptive simplicity. While its most established role is as a critical intermediate in the synthesis of the widely used bleach activator Tetraacetylethylenediamine (TAED)[1], its true potential extends far beyond this single application. The symmetrical diamide structure, with its hydrogen-bonding capabilities and multiple coordination sites, presents a versatile and underexplored platform for innovation across several scientific disciplines.

This guide is designed for researchers, chemists, and drug development professionals who seek to look beyond the catalog entry for DAED (CAS No. 871-78-3)[2]. We will move past the foundational and into the prospective, outlining tangible, high-potential research areas. The narrative is structured not as a rigid manual, but as a logical exploration of opportunity, grounded in established chemical principles and supported by actionable experimental frameworks. Here, we explore the causality behind experimental design, proposing research pathways in industrial chemistry, coordination chemistry, polymer science, and medicinal chemistry.

Core Molecular Characteristics

Before delving into new frontiers, a firm grasp of DAED's fundamental properties is essential.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂O₂ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| IUPAC Name | N-(2-acetamidoethyl)acetamide | [3] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 170-172 °C | [4] |

| Key Structural Features | Flexible ethylene bridge, two secondary amide groups, four potential coordination sites (2xN, 2xO) | [5] |

Part 1: Industrial Synthesis & Process Optimization — The TAED Pathway

The most significant industrial application of DAED is its role as the direct precursor to Tetraacetylethylenediamine (TAED).[6][7] TAED is the primary bleach activator in European laundry detergents, reacting with hydrogen peroxide sources to generate peracetic acid, a more efficient bleaching agent at lower temperatures (~40 °C).[7] The synthesis is a robust two-stage process, with the second stage—the conversion of DAED to TAED—offering fertile ground for research in process optimization, catalysis, and yield improvement.

The Core Reaction: Acetylation of DAED

The conversion is a straightforward acetylation reaction where DAED is treated with an excess of acetic anhydride at elevated temperatures.[1][8] The acetic acid generated as a byproduct is typically removed via distillation to drive the reaction equilibrium toward the formation of TAED, thereby increasing the yield.[1][9]

Caption: Workflow for the conversion of DAED to TAED.

Research Area 1: Catalysis & Yield Enhancement

While the reaction proceeds thermally, there is a clear opportunity for catalytic enhancement to lower reaction temperatures, reduce reaction times, and improve selectivity, thereby minimizing colored byproducts.[10]

Proposed Research:

-

Solid Acid Catalysis: Investigate novel solid acid catalysts (e.g., sulfated zirconia, functionalized zeolites) to replace traditional liquid acids. Solid acids offer easier separation and recyclability, aligning with green chemistry principles. A reported study utilized SO₄²⁻/Al₂O₃ as a solid acid catalyst, achieving yields up to 81.9%.[6]

-

Kinetic Modeling: Develop detailed kinetic models of the acetylation reaction. Understanding the reaction rates, including the formation of the intermediate Triacetylethylenediamine (TriAED), can inform the design of more efficient reactor systems (e.g., continuous flow reactors).[9]

Experimental Protocol: Catalytic Synthesis of TAED from DAED

-

Apparatus Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a packed distillation column connected to a condenser.

-

Reactant Charging: Charge 60.0 g (0.416 mol) of this compound (DAED) and 6.0 g of a selected solid acid catalyst (e.g., SO₄²⁻/Al₂O₃) into the flask.

-

Addition of Acetic Anhydride: Add 425 g (4.16 mol) of acetic anhydride. The molar ratio of acetic anhydride to DAED is a key parameter to investigate, with ratios from 3:1 to 5:1 being common starting points.[6][9]

-

Reaction Execution: Heat the mixture to reflux at 140-145 °C with vigorous stirring.[10]

-

Reactive Distillation: As the reaction proceeds, begin to distill the acetic acid byproduct. Control the distillation head temperature between 110-125 °C.[6] This step is critical for driving the reaction to completion.

-

Workup and Isolation: After 2-3 hours of distillation, cool the reaction mixture to induce crystallization. Filter the resulting slurry, wash the solid product with cold acetic anhydride or a non-reactive solvent (e.g., hexane), and dry under vacuum.

-

Characterization: Analyze the final product for yield, purity (HPLC), and identity (¹H NMR, FTIR).

| Parameter | Investigated Range | Rationale | Source(s) |

| Molar Ratio (Ac₂O:DAED) | 3:1 to 5:1 | A stoichiometric excess of acetic anhydride is required to drive the reaction equilibrium forward. | [1][6] |

| Temperature (°C) | 110 - 160 | Balances reaction rate against the potential for thermal degradation and byproduct formation. | [6] |

| Catalyst Loading (wt%) | 1 - 10 | Optimizes catalytic activity while minimizing cost and potential downstream contamination. | [6] |

| Reaction Time (h) | 2 - 5 | Sufficient time to reach high conversion, particularly when coupled with reactive distillation. | [6][10] |

Part 2: Coordination Chemistry — An Uncharted Territory

A thorough review of the scientific literature reveals a striking gap: the coordination chemistry of DAED is virtually unexplored. While related ligands like ethylenediamine and its N,N'-diacetic acid derivative (EDDA) are well-known chelating agents, DAED's potential as a ligand remains untapped. This represents a significant and fundamental research opportunity.

The amide groups in DAED are weaker electron donors than the primary amines of ethylenediamine. However, the molecule presents a tetradentate N₂,O₂ donor set, which could form stable five-membered chelate rings with a variety of metal ions. The resulting complexes could exhibit novel catalytic, magnetic, or spectroscopic properties.

Research Area 2: Synthesis and Characterization of Novel Metal Complexes

The foundational work in this area involves synthesizing and structurally characterizing DAED-metal complexes to understand its coordination modes.

Proposed Research:

-

Complex Synthesis: React DAED with a range of transition metal salts (e.g., Cu(II), Ni(II), Co(II), Fe(III), Pd(II)) in various solvents to isolate crystalline complexes.

-

Structural Elucidation: Use single-crystal X-ray diffraction to definitively determine the coordination geometry, bond lengths, and angles. This is crucial to understand how the amide donors and ethylene bridge adapt to different metal centers.

-

Spectroscopic Analysis: Characterize the complexes using FTIR (to observe shifts in C=O and N-H stretching frequencies upon coordination), UV-Vis spectroscopy (to study d-d transitions), and NMR spectroscopy (for diamagnetic complexes).

Caption: Proposed research workflow for DAED coordination chemistry.

Research Area 3: Catalytic Applications of DAED-Metal Complexes

Once characterized, these novel complexes can be screened for catalytic activity. The unique electronic and steric environment provided by the DAED ligand could lead to new reactivity patterns.

Proposed Research:

-

Oxidation Catalysis: Screen copper and iron complexes for their ability to catalyze aerobic oxidation reactions, a field where related diamine complexes have shown promise.

-

Cross-Coupling Reactions: Investigate palladium(II) complexes of DAED as catalysts in fundamental C-C and C-N cross-coupling reactions. The stability and solubility imparted by the ligand could be beneficial.

Part 3: Polymer & Materials Science — A New Building Block

The bifunctional nature of DAED makes it an attractive candidate as a monomer for step-growth polymerization. Its two secondary amine protons can be abstracted, or the entire molecule can be used as a diamine equivalent in certain reactions, opening a pathway to novel polyamides and other polymers.

Research Area 4: DAED as a Monomer for Polyamides

Polyamides are a critical class of high-performance polymers. Synthesizing polyamides using DAED instead of a traditional diamine could introduce amide groups directly into the polymer backbone, potentially enhancing properties like hydrogen bonding, thermal stability, and moisture absorption.

Proposed Research:

-

Polycondensation Reactions: Perform low-temperature solution polycondensation of DAED with various aromatic and aliphatic diacid chlorides (e.g., terephthaloyl chloride, sebacoyl chloride).[11]

-

Polymer Characterization: Analyze the resulting polymers for their molecular weight (viscometry), solubility in organic solvents, thermal properties (TGA, DSC), and mechanical properties. The presence of the pre-existing amide links in the monomer is a unique structural feature that warrants investigation.

Experimental Protocol: Synthesis of a Polyamide from DAED

-

Monomer Preparation: In a dry, nitrogen-purged flask, dissolve 2.88 g (0.02 mol) of DAED in 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) containing a small amount of an acid scavenger like pyridine.

-

Diacid Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a diacid chloride, for example, 4.06 g (0.02 mol) of terephthaloyl chloride, dissolved in 20 mL of NMP.

-

Polymerization: Stir the mixture at 0 °C for 1 hour and then at room temperature for 5 hours under a nitrogen atmosphere.

-